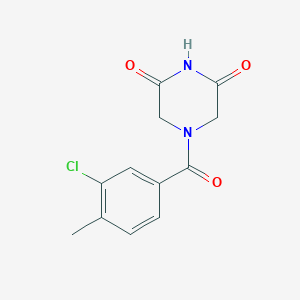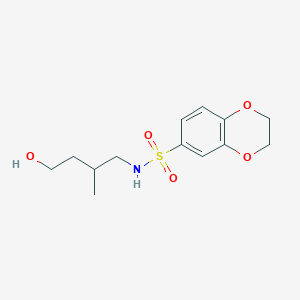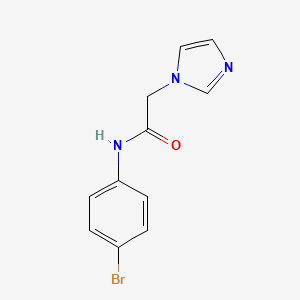![molecular formula C14H15N3O3 B7582527 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-5-methylbenzoic acid](/img/structure/B7582527.png)
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-5-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMF-DMA or DMF-DA and is a derivative of pyrazole. DMF-DMA is a white crystalline solid that is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
作用機序
The exact mechanism of action of DMF-DMA is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways. DMF-DMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. DMF-DMA has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells. Additionally, DMF-DMA has been found to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
DMF-DMA has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. DMF-DMA is also soluble in a wide range of organic solvents, making it easy to work with in the lab. However, DMF-DMA has some limitations for lab experiments. It can be difficult to purify, and its synthesis requires the use of hazardous reagents such as thionyl chloride and trifluoroacetic acid.
将来の方向性
There are several future directions for the study of DMF-DMA. One potential direction is the development of DMF-DMA-based therapeutics for the treatment of inflammatory diseases and cancer. DMF-DMA could also be used as a starting material for the synthesis of novel biologically active compounds. Additionally, DMF-DMA could be further studied for its potential applications in coordination chemistry and as a fluorescent probe for the detection of metal ions.
Conclusion:
In conclusion, DMF-DMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using various methods and has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. DMF-DMA has several advantages for use in lab experiments but also has some limitations. There are several future directions for the study of DMF-DMA, including the development of DMF-DMA-based therapeutics and the synthesis of novel biologically active compounds.
合成法
DMF-DMA can be synthesized using various methods. One of the most common methods involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with thionyl chloride to form 2,5-dimethylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 5-methylanthranilic acid to form DMF-DMA. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of a strong acid catalyst such as trifluoroacetic acid.
科学的研究の応用
DMF-DMA has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. DMF-DMA has been used as a starting material for the synthesis of various pharmaceuticals and biologically active compounds. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-4-5-11(10(6-8)14(19)20)15-13(18)12-7-9(2)16-17(12)3/h4-7H,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTQRTBZNFMCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)

![4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)

![2-[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-2-yl]ethanol](/img/structure/B7582468.png)
![2-[(2-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7582471.png)
![5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7582476.png)
![[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea](/img/structure/B7582482.png)
![3-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylpropan-1-ol](/img/structure/B7582485.png)

![Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate](/img/structure/B7582498.png)

![N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline](/img/structure/B7582524.png)
![3-[(3,5-Difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582531.png)